molecular formula C10H15BrN2O B13253669 2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol

2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol

Cat. No.: B13253669
M. Wt: 259.14 g/mol
InChI Key: RMGXSKJKKKIQHR-UHFFFAOYSA-N
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Description

2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol is an organic compound that features a brominated pyridine ring attached to an amino group and a butanol side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol typically involves the following steps:

    Starting Material: The synthesis begins with 5-bromopyridine, which is commercially available or can be synthesized from pyridine through bromination.

    Amination: The brominated pyridine undergoes an amination reaction to introduce the amino group at the 2-position. This can be achieved using ammonia or an amine in the presence of a catalyst.

    Alkylation: The amino group is then alkylated with 3-methylbutan-1-ol under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperatures, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromine atom can be reduced to a hydrogen atom, resulting in a dehalogenated product.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst can be used.

    Substitution: Nucleophiles like sodium azide (NaN3) or thiourea (NH2CSNH2) can be employed under basic conditions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of dehalogenated products.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol involves its interaction with specific molecular targets. The brominated pyridine ring can bind to active sites of enzymes or receptors, modulating their activity. This interaction can lead to a cascade of cellular events, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    2-Amino-5-bromopyridine: A simpler analog with similar reactivity but lacking the butanol side chain.

    3-Amino-5-bromopyridine: Another analog with the amino group at a different position, affecting its reactivity and applications.

    2-Amino-5-chloropyridine: A chlorinated analog with different electronic properties due to the presence of chlorine instead of bromine.

Uniqueness

2-[(5-Bromopyridin-2-yl)amino]-3-methylbutan-1-ol is unique due to the combination of the brominated pyridine ring and the butanol side chain, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where both hydrophobic and hydrophilic interactions are required.

Properties

Molecular Formula

C10H15BrN2O

Molecular Weight

259.14 g/mol

IUPAC Name

2-[(5-bromopyridin-2-yl)amino]-3-methylbutan-1-ol

InChI

InChI=1S/C10H15BrN2O/c1-7(2)9(6-14)13-10-4-3-8(11)5-12-10/h3-5,7,9,14H,6H2,1-2H3,(H,12,13)

InChI Key

RMGXSKJKKKIQHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(CO)NC1=NC=C(C=C1)Br

Origin of Product

United States

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